molecular formula C10H4ClF4N B1453451 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline CAS No. 1227293-41-5

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

Cat. No. B1453451
CAS RN: 1227293-41-5
M. Wt: 249.59 g/mol
InChI Key: WHLFPAINOKJARH-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is a type of fluorinated quinoline . Fluorinated quinolines have been the subject of numerous research studies due to their remarkable biological activity and their applications in medicine . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .


Synthesis Analysis

The synthesis of fluorinated quinolines like 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been considered .


Molecular Structure Analysis

The molecular structure of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is characterized by a quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .


Chemical Reactions Analysis

Fluorinated quinolines undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Scientific Research Applications

Antimicrobial Applications

A study by Bonacorso et al. (2018) focused on synthesizing derivatives of quinolines, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, with potential antimicrobial activity. Unfortunately, these derivatives did not produce significant results against bacteria and fungi at various concentrations (Bonacorso et al., 2018).

Chemical Synthesis and Reactions

Safina et al. (2009) explored the reaction of various fluorinated quinolines, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, with nitrogen-centered nucleophiles. They found that the orientation of substitution in these reactions depends on temperature (Safina et al., 2009).

Antiproliferative and DNA/RNA-binding Properties

Meščić Macan et al. (2019) synthesized derivatives of benzimidazo[1,2-a]quinolines with potential antitumor properties. They found that fluorine introduction at specific positions and the presence of triazolyl moieties influence growth-inhibitory activity in cancer cells (Meščić Macan et al., 2019).

Synthesis and Characterization of Quinoline Derivatives

Faldu et al. (2014) conducted research on the synthesis of various quinoline derivatives, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, for potential biological applications. These compounds were evaluated for in vitro antimicrobial activity (Faldu et al., 2014).

Photophysical and Modeling Study

Casnati et al. (2003) investigated quinoline-containing fluoroionophores, including 8-alkoxy-5-chloroquinoline fluorophores. They focused on the binding properties of these compounds, indicating their potential in ion detection and photophysical applications (Casnati et al., 2003).

properties

IUPAC Name

8-chloro-5-fluoro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLFPAINOKJARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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